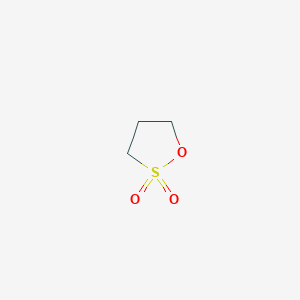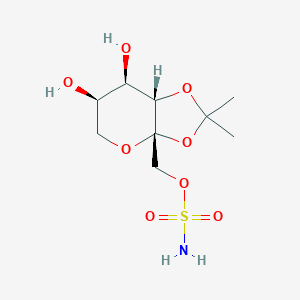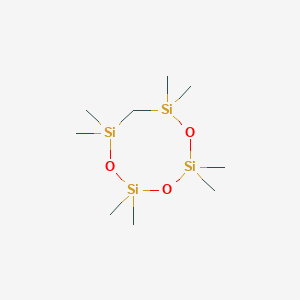
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane, commonly known as OTS, is a cyclic siloxane compound that has gained attention in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
OTS has been widely used in scientific research due to its ability to form self-assembled monolayers (SAMs) on various surfaces. These SAMs have unique physical and chemical properties that make them useful in a variety of applications, including microelectronics, biosensors, and surface modification.
Wirkmechanismus
OTS forms a monolayer on a surface through a process called chemisorption. The siloxane groups in OTS react with the surface to form strong covalent bonds, resulting in a stable and uniform monolayer. The resulting SAM has a hydrophobic surface that repels water and other polar molecules, making it useful in applications such as water-repellent coatings.
Biochemische Und Physiologische Effekte
OTS has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic and biocompatible. This makes it a potentially useful material for biomedical applications such as drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
OTS has several advantages for lab experiments, including its ability to form uniform and stable SAMs, its hydrophobic surface properties, and its biocompatibility. However, its limitations include its high cost and the difficulty of synthesizing and handling the compound.
Zukünftige Richtungen
Future research on OTS could focus on developing new synthesis methods to reduce costs and improve scalability, as well as exploring new applications for the compound in fields such as biomedicine and environmental science. Additionally, research could investigate the potential of OTS-based SAMs for use in energy storage and conversion devices, such as solar cells and batteries.
Conclusion
OTS is a unique and versatile compound that has potential applications in a variety of scientific fields. Its ability to form self-assembled monolayers on surfaces has led to its use in microelectronics, biosensors, and surface modification. Further research is needed to fully understand the compound's properties and potential applications, but its biocompatibility and stability make it a promising material for future research.
Synthesemethoden
OTS can be synthesized through the reaction of tetraethylorthosilicate with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide. The resulting product is purified through distillation and recrystallization to obtain a white crystalline powder.
Eigenschaften
CAS-Nummer |
19939-05-0 |
|---|---|
Produktname |
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane |
Molekularformel |
C9H26O3Si4 |
Molekulargewicht |
294.64 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8-octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane |
InChI |
InChI=1S/C9H26O3Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9H2,1-8H3 |
InChI-Schlüssel |
KMQJDSJLKSBXOF-UHFFFAOYSA-N |
SMILES |
C[Si]1(C[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1(C[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
Synonyme |
2,2,4,4,6,6,8,8-Octamethyl-1,3,5-trioxa-2,4,6,8-tetrasilacyclooctane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



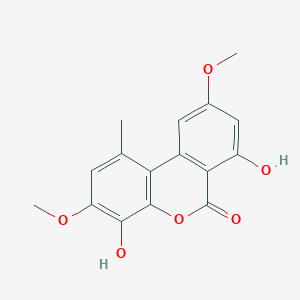
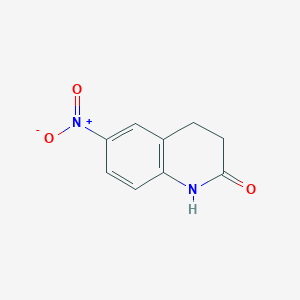


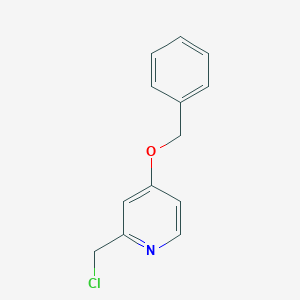



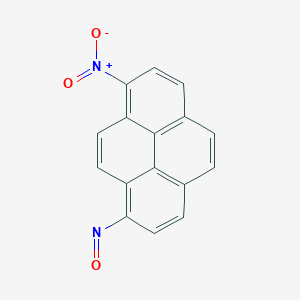
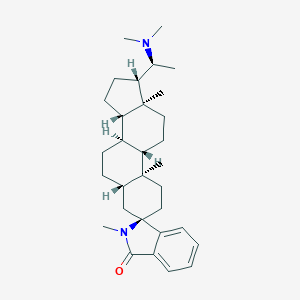
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
